molecular formula C15H21N3O2S3 B2770434 5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide CAS No. 1797698-67-9

5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide

Cat. No.: B2770434
CAS No.: 1797698-67-9
M. Wt: 371.53
InChI Key: DJTJPVMVDPMVGP-UHFFFAOYSA-N
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Description

5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide is a synthetic small molecule characterized by a unique heterocyclic framework and functional groups that confer distinct electrochemical and biological properties. The compound features a thiazolo[5,4-c]azepin core fused with a 4-oxo-tetrahydroazepin ring, which is substituted at the 2-position by a pentanamide chain containing a 1,2-dithiolane moiety. This dithiolane group, a five-membered ring with two sulfur atoms, is critical for redox activity, as seen in analogous compounds used for reactive oxygen species (ROS) detection .

The compound’s design aligns with derivatives optimized for biomedical applications, particularly electrochemical sensing of H2O2 in neurodegenerative disease models like Parkinson’s disease (PD) .

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S3/c19-12(6-2-1-4-10-7-9-21-23-10)18-15-17-11-5-3-8-16-14(20)13(11)22-15/h10H,1-9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTJPVMVDPMVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCCCC3CCSS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1,2-dithiolan-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pentanamide is a novel organosulfur compound with potential therapeutic applications. This article reviews its biological activities, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The compound features a unique structure that combines a dithiolane moiety with a thiazoloazepin framework. This structural complexity may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various structurally related compounds. For instance, complexes derived from similar scaffolds exhibited significant cytotoxicity against ovarian cancer cell lines (A2780 and OVCAR8) with IC50 values ranging from 0.1 to 29 µM . The mechanism of action appears to involve inhibition of thioredoxin reductase, a critical enzyme in cellular redox balance and proliferation.

Cell LineIC50 (µM)Reference
A27800.1 - 8
OVCAR80.8 - 29

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies indicate that it has activity against various bacterial strains and fungi. The specific mechanisms remain under investigation but may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Antiviral Activity

Although not extensively studied for antiviral properties, some related compounds have shown activity against HIV in vitro. The exact efficacy of this compound against viral pathogens requires further exploration.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish embryos demonstrated low toxicity while maintaining significant anticancer effects, suggesting a favorable therapeutic index for this compound .
  • Cytotoxicity Screening : A series of cytotoxicity assays revealed that the compound could inhibit proliferation in various cancer cell lines, supporting its potential as an anticancer agent .

Mechanistic Insights

Research indicates that the biological activity of this compound may be attributed to its ability to modulate redox states within cells and inhibit key enzymes involved in cell survival and proliferation. The presence of sulfur atoms in its structure is hypothesized to play a crucial role in these interactions.

Comparison with Similar Compounds

Thiazoloazepin Core Derivatives

The acetamide derivative N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (C9H11N3O2S) shares the thiazoloazepin core but lacks the dithiolane-pentanamide side chain. This simpler structure has a lower molecular weight (225.268 g/mol) and reduced redox functionality, limiting its utility in electrochemical applications compared to the target compound .

Dithiolane-Containing Probes

Derivatives such as 5-(1,2-dithiolan-3-yl)-N-(3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentanamide (o-Cl-DBP) (C20H28BClNO3S2) demonstrate the importance of the dithiolane group in H2O2 detection. The dithiolane moiety reacts selectively with H2O2, converting electrochemically inactive boronic esters into active phenolic products. The target compound’s thiazoloazepin core may enhance binding stability or modulate electron transfer kinetics compared to phenyl-based analogs .

Triazolo-Pyrazin Derivatives

N-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)-5-(1,2-dithiolan-3-yl)pentanamide () shares the dithiolane-pentanamide chain but incorporates a triazolo-pyrazin core. This structural variation likely shifts its application toward therapeutic targets (e.g., kinase inhibition) rather than electrochemical sensing, highlighting the role of core heterocycles in determining functionality.

Functional Comparison

Table 1: Key Properties of Comparable Compounds

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Application Key Performance Metrics
Target Compound Thiazolo[5,4-c]azepin Dithiolane, Pentanamide ~350–400* H2O2 sensing (inferred) High stability, redox activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide Thiazolo[5,4-c]azepin Acetamide 225.268 Structural studies Limited electrochemical utility
o-Cl-DBP Phenyl boronic ester Dithiolane, Chlorophenyl, Boronate 438.23 H2O2 microsensing Fast reaction time (30 min), high selectivity
Triazolo-pyrazin derivative () Triazolo[4,3-a]pyrazin Dithiolane, Phenyl ~450–500* Therapeutic (kinase inhibition) Unspecified in evidence

*Estimated based on structural analogs.

Research Findings and Performance

  • Electrochemical Activity : The dithiolane group in the target compound likely enables redox cycling similar to o-Cl-DBP, which showed a linear H2O2 detection range of 0.5–600 μM in PD mouse brain tissue . The thiazoloazepin core may improve sensor stability compared to phenyl-based probes.
  • Selectivity : Boronic ester-containing analogs (e.g., o-Cl-DBP) exhibit high selectivity for H2O2 over other ROS. The target compound’s selectivity remains uncharacterized but could benefit from steric or electronic effects of the azepin ring.
  • Therapeutic Potential: While triazolo-pyrazin derivatives () may target enzymes, the thiazoloazepin scaffold’s rigidity could favor protein-binding interactions, though this requires validation.

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